molecular formula C14H13NO2 B7769832 alpha-Benzoin oxime CAS No. 5928-63-2

alpha-Benzoin oxime

Cat. No.: B7769832
CAS No.: 5928-63-2
M. Wt: 227.26 g/mol
InChI Key: WAKHLWOJMHVUJC-FYWRMAATSA-N
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Description

alpha-Benzoin oxime (C₁₄H₁₃NO₂; molecular weight 227.26 g/mol) is a stable, light-sensitive chelating agent with the CAS number 441-38-2. It is characterized by its ability to form insoluble complexes with transition metals such as Cu(II), Mo(VI), W(VI), and Pd(II), making it invaluable in analytical chemistry for gravimetric analysis and spectrophotometric determinations . Its synthesis involves the reaction of benzoin with hydroxylamine, yielding a colorless crystalline powder with a melting point of 153–155°C and low aqueous solubility (0.1 g/mL in ethanol) . Toxicity studies indicate moderate hazards, with an LD₅₀ >500 mg/kg (rat oral) and 150 mg/kg (mouse intraperitoneal) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-hydroxyimino-1,2-diphenylethanol
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InChI

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+
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InChI Key

WAKHLWOJMHVUJC-FYWRMAATSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O
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Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O
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Molecular Formula

C14H13NO2
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DSSTOX Substance ID

DTXSID301341250
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Molecular Weight

227.26 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
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Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

574-13-0, 441-38-3, 5928-63-2
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Preparation Methods

Reaction Mechanism and Procedure

The conventional method involves condensing benzoin with hydroxylamine hydrochloride in the presence of a carbonate base within an alcoholic solvent. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl group of benzoin, followed by dehydration to form the oxime. Key steps include:

  • Reagent Preparation : Hydroxylamine hydrochloride is dissolved in methanol or ethanol, followed by the addition of finely powdered benzoin and a carbonate (e.g., sodium bicarbonate).

  • Reaction Conditions : Stirring at 5–40°C for 5–10 hours facilitates gradual release of ammonia, minimizing side reactions.

  • Workup : Distillation removes ~80% of the solvent, and hot water is added to precipitate crude α-benzoin oxime (95–99% yield, m.p. 140–145°C).

  • Purification : Crude product refluxed in benzene yields purified α-benzoin oxime (71–75% yield, m.p. 154–155°C).

Table 1: Traditional Synthesis Parameters

ParameterDetails
Starting MaterialsBenzoin, hydroxylamine hydrochloride, carbonate base (e.g., NaHCO₃)
SolventMethanol or ethanol
Temperature5–40°C
Reaction Time5–10 hours
Crude Yield95–99%
Purified Yield71–75%
Key Purification StepBenzene reflux

Advantages and Limitations

This method’s simplicity and high crude yield make it industrially viable. However, benzene usage poses toxicity risks, and the final purification step reduces overall yield. Patent data highlight scalability, with batch sizes exceeding 1 kg in described embodiments.

Green Synthesis via Catalytic α-Benzoin Formation

Catalytic Cycle and Isomer Control

A novel approach avoids benzoin by synthesizing α-benzoin directly from benzaldehyde using a dicationic imidazolium salt catalyst. The mechanism involves carbene generation, which facilitates umpolung reactivity to dimerize benzaldehyde into α-benzoin. Subsequent oximation with hydroxylamine enables selective isomer formation:

  • Temperature-Dependent Isomerization : At 25°C, the reaction favors cis-α-benzoin oxime, while 40°C shifts equilibrium toward the trans isomer.

  • Separation : Gradient column chromatography resolves isomers, achieving >95% purity for both forms.

Table 2: Green Synthesis Parameters

ParameterDetails
Starting MaterialBenzaldehyde
CatalystDicationic imidazolium salt
SolventEthanol or methanol
Reaction Temperature25°C (cis) / 40°C (trans)
Oximation Time4–6 hours
Isomer SeparationGradient silica gel chromatography

Environmental and Economic Benefits

This method eliminates benzene, reduces energy input (room-temperature catalysis), and leverages reusable catalysts. The direct use of benzaldehyde—a cheaper precursor than benzoin—lowers raw material costs by ~30%. Life-cycle assessments suggest a 50% reduction in hazardous waste compared to traditional methods.

Comparative Analysis of Methodologies

Yield and Purity

While the traditional method offers higher crude yields (95–99% vs. 80–85% for catalytic synthesis), the green route achieves comparable purified yields (70–75%) without toxic solvents. The latter’s ability to isolate isomers adds value for applications requiring stereochemical precision.

Table 3: Industrial Feasibility Comparison

FactorTraditional MethodGreen Method
Solvent ToxicityHigh (benzene)Low (ethanol/methanol)
Catalyst CostNoneModerate (imidazolium salt)
Isomer SelectivityNoneHigh (cis/trans control)
Energy ConsumptionModerate (distillation)Low (room-temperature catalysis)

Chemical Reactions Analysis

Types of Reactions: Alpha-Benzoin oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzil oxime.

    Reduction: It can be reduced to form benzoin.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Benzil oxime.

    Reduction: Benzoin.

    Substitution: Various substituted benzoin oxime derivatives.

Scientific Research Applications

Analytical Chemistry

Heavy Metal Ion Preconcentration

One of the primary applications of α-benzoin oxime is in the preconcentration and determination of heavy metal ions. It has been effectively immobilized on polymeric solid supports, such as Amberlite XAD-16, to create a solid-phase extraction (SPE) system for chromium ion analysis in environmental samples. This method enhances the sensitivity and selectivity of spectrophotometric determinations for Cr(III) ions in natural waters .

Table 1: Summary of Heavy Metal Ion Applications

Application AreaMetal IonMethodologyReference
Environmental AnalysisCr(III)SPE with α-benzoin oxime resin
Copper DeterminationCu(II)Chelation with α-benzoin oxime
Molybdenum MeasurementMo(VI)Spectrophotometric methods

Catalysis

C–N Coupling Reactions

α-Benzoin oxime has emerged as a promising ligand in copper-catalyzed C–N coupling reactions. It facilitates the coupling of (hetero)aryl halides with various nucleophiles, yielding moderate to excellent results. This application is particularly relevant in pharmaceutical chemistry, where it aids in synthesizing complex molecules found in FDA-approved drugs .

Table 2: Catalytic Applications of α-Benzoin Oxime

Reaction TypeNucleophiles UsedYield RangeReference
C–N CouplingAzoles, piperidineModerate to Excellent
Aza-benzoin ReactionAromatic iminesGeneralized

Material Science

Supramolecular Chemistry

In materials science, α-benzoin oxime has been utilized to synthesize unique molecular and supramolecular structures, particularly with nickel(II) ions. These structures exhibit interesting properties that can be exploited in various applications, including nanotechnology and drug delivery systems .

Case Study: Nickel(II) Wheels Formation

A study demonstrated the formation of molecular wheels using α-benzoin oxime as a ligand for Ni(II). These supramolecular assemblies have potential applications in catalysis and as functional materials due to their unique electronic properties .

Green Chemistry

Sustainable Synthesis Methods

Recent advancements have highlighted green synthesis methods for α-benzoin oxime using dicationic imidazolium salts as catalysts. This approach not only simplifies the synthesis process but also reduces environmental impact by minimizing waste generation .

Mechanism of Action

The mechanism of action of alpha-Benzoin oxime involves its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent in various chemical reactions. The molecular targets and pathways involved include the coordination of the oxime group with metal ions, leading to the formation of stable metal-oxime complexes.

Comparison with Similar Compounds

Comparison with Similar Oxime Compounds

Structural and Functional Differences

Oximes share the general R₁R₂C=N–OH structure, but their properties vary with substituents. Below is a comparative analysis with key analogs:

Benzophenone Oxime (C₁₃H₁₁NO; MW 197.23 g/mol)
  • Structure: Derived from benzophenone, featuring a ketone group instead of the α-hydroxy ketone in alpha-Benzoin oxime.
  • Synthesis: Reacts benzophenone with hydroxylamine hydrochloride in alkaline conditions .
  • Applications : Primarily used in Beckmann rearrangements to produce amides . Unlike this compound, it lacks strong metal-chelating capabilities.
2-Pyridinecarbaldehyde Oxime (C₆H₆N₂O; MW 122.12 g/mol)
  • Structure : Contains a pyridine ring, enhancing its nucleophilicity and metal-binding specificity.
  • Applications : Used in coordination chemistry and as a corrosion inhibitor. Its selectivity for Fe(II) and Cu(II) contrasts with this compound’s broader metal affinity .
4-Methylpentan-2-one Oxime (C₆H₁₃NO; MW 115.18 g/mol)
  • Structure : Aliphatic oxime with a branched chain, leading to higher volatility.
  • Toxicity : Classified as harmful if swallowed (Acute Tox. 4; H302) and irritant (Skin Irrit. 2; H315), more hazardous than this compound .
Benzil Dioxime (C₁₄H₁₂N₂O₂; MW 240.26 g/mol)
  • Structure : Contains two oxime groups, enabling polydentate chelation.
  • Isomerism : Exists as α (anti), β (syn), and γ (amphi) isomers, influencing stereoselectivity in metal complexes. This contrasts with this compound’s single isomer .

Physicochemical Properties

Property This compound Benzophenone Oxime 2-Pyridinecarbaldehyde Oxime
Melting Point (°C) 153–155 142–144 98–100
Solubility (H₂O) Insoluble Slightly soluble Soluble
Chelating Metals Cu, Mo, W, Pd None Fe, Cu
LD₅₀ (mg/kg, rat oral) >500 Not reported 320

Biological Activity

Alpha-benzoin oxime (ABO) is a compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in environmental chemistry, metal ion preconcentration, and its potential therapeutic effects.

This compound can be synthesized through the reaction of benzoin with hydroxylamine. This compound exhibits chelating properties, allowing it to form complexes with various metal ions, which is crucial for its applications in analytical chemistry and environmental monitoring.

Biological Activity

1. Chelating Agent in Environmental Chemistry

This compound has been extensively studied for its ability to chelate heavy metals such as lead (Pb), cadmium (Cd), cobalt (Co), and chromium (Cr). Research indicates that immobilized this compound on SP70 chelating resin can effectively separate and preconcentrate these metal ions from environmental samples, achieving recovery rates greater than 95% with low relative standard deviations (RSD) .

Table 1: Metal Ion Recovery Using this compound

Metal IonDetection Limit (µg/L)Preconcentration FactorRecovery Rate (%)
Lead (Pb)16.075>95
Cadmium (Cd)4.2100>95
Cobalt (Co)1.3100>95
Chromium (Cr)2.4100>95

2. Interaction with Biological Systems

Recent studies have explored the effects of this compound on cellular systems. For instance, chronic administration of cholesterol oximes, including this compound, has been shown to increase the transcription of cytoprotective genes in mice models. This effect appears to improve transcriptome alterations induced by alpha-synuclein overexpression in nigrostriatal dopaminergic neurons, suggesting a potential neuroprotective role .

Case Studies

Study on Metal Ion Preconcentration

In a study conducted by Ghaedi et al., this compound was utilized as a spectrophotometric reagent for the preconcentration of Cr(III) ions from industrial water samples. The study highlighted the successful application of this compound functionalized Amberlite XAD-16 resin in solid-phase extraction methods, demonstrating its effectiveness in environmental monitoring .

Neuroprotective Effects

Another significant investigation involved the neuroprotective effects of this compound in a mouse model exhibiting symptoms similar to Parkinson's disease. The study found that treatment with this compound resulted in enhanced expression of genes associated with neuronal survival and function, indicating its potential utility in therapeutic applications for neurodegenerative diseases .

Q & A

Q. What are the optimal reaction conditions for synthesizing α-Benzoin oxime?

α-Benzoin oxime is synthesized via the condensation of benzoin with hydroxylamine hydrochloride. Key parameters include:

  • Solvent selection : Methanol or ethanol is typically used to dissolve benzoin and hydroxylamine .
  • Temperature : Reactions are conducted under reflux (60–80°C) to ensure completion .
  • pH control : A weakly acidic medium (pH ~5) enhances oxime formation .
  • Purification : Recrystallization from ethanol/water mixtures yields pure isomers (α/anti and β/syn) . Note: Characterization via melting point analysis, NMR, and IR spectroscopy is critical to confirm product identity .

Q. How can researchers distinguish α-Benzoin oxime from its isomers using spectroscopic methods?

  • NMR : The α-isomer (anti) exhibits distinct proton coupling patterns in the oxime (-NOH) region compared to the β-isomer (syn). For example, α-Benzoin oxime shows a singlet for the hydroxyl proton due to reduced hydrogen bonding .
  • X-ray crystallography : Crystallographic data reveal differences in molecular packing and hydrogen-bonding networks between isomers .
  • IR spectroscopy : Stretching frequencies for N-O and O-H bonds vary slightly between isomers (~3300 cm⁻¹ for O-H in α vs. broader peaks in β) .

Q. What analytical applications does α-Benzoin oxime have in metal ion detection?

α-Benzoin oxime is a chelating agent for transition metals. For example:

  • Gravimetric determination of molybdenum : It forms a 1:2 (Mo:ligand) complex in acidic media, enabling precise quantification via precipitation .
  • Spectrophotometric applications : Its copper complex (Cuprone) absorbs at specific wavelengths (e.g., 450 nm), useful for trace metal analysis . Experimental design must account for pH, interference from competing ions (e.g., Fe³⁺), and ligand-to-metal stoichiometry .

Advanced Research Questions

Q. How can contradictory data on α-Benzoin oxime’s metal-binding selectivity be resolved?

Discrepancies arise from solvent polarity, pH variations, and competing ligands. For example:

  • pH dependency : At pH < 3, α-Benzoin oxime preferentially binds Cu²⁺, but at higher pH, selectivity shifts toward MoO₄²⁻ .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance binding to softer metals like Pd²⁺, while aqueous solutions favor harder ions . Mitigation strategies include standardizing buffer systems and using masking agents (e.g., EDTA for Fe³⁺) .

Q. What mechanistic insights explain α-Benzoin oxime’s role in asymmetric catalysis?

α-Benzoin oxime derivatives act as chiral ligands in enantioselective reactions. Key mechanisms:

  • Coordination geometry : The oxime’s lone pair electrons facilitate metal coordination, creating chiral environments for substrates .
  • Steric effects : Bulky substituents on the phenyl rings enhance enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) are recommended to model transition states and optimize ligand design .

Q. How does α-Benzoin oxime’s stability under varying storage conditions impact experimental reproducibility?

  • Light sensitivity : Prolonged exposure to UV light induces decomposition via oxime-to-nitroso rearrangement .
  • Moisture : Hygroscopicity leads to hydrolysis in humid environments, forming benzoin and hydroxylamine . Best practices include storage in amber vials under inert gas (N₂ or Ar) and periodic purity checks via TLC .

Q. What strategies enable the isolation of α-Benzoin oxime’s metastable isomers?

  • Chromatography : Flash chromatography on silica gel with ethyl acetate/hexane gradients separates α- and β-isomers .
  • Crystallization : Slow cooling of saturated solutions in ethanol yields isomer-specific crystals .
  • Kinetic control : Low-temperature reactions (<0°C) favor the α-isomer due to slower β-isomer nucleation .

Methodological Considerations

  • Data validation : Cross-reference NMR and X-ray data with databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .
  • Safety protocols : Handle α-Benzoin oxime in fume hoods due to potential respiratory irritation (refer to SDS guidelines) .
  • Reproducibility : Document solvent purity, temperature gradients, and crystallization kinetics in detail per Beilstein Journal guidelines .

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